Trehalose

Description

Cabaletta has been used in trials studying the treatment of Oculopharyngeal Muscular Dystrophy.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Microchloropsis, Myrothamnus flabellifolia, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Sucrose (related); Lactulose (related); Maltose (related).

Structure

3D Structure

Propriétés

IUPAC Name |

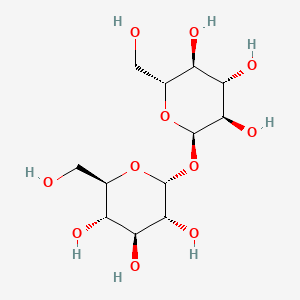

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTRYLNUVZCQOY-LIZSDCNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048102 | |

| Record name | D-Trehalose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dihydrate: Solid; [Merck Index] White or nearly white solid; [JECFA] White crystalline powder; [Acros Organics MSDS], Solid | |

| Record name | .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trehalose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trehalose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-20-7 | |

| Record name | Trehalose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalose [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trehalose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Trehalose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trehalose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TREHALOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8WCK70T7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trehalose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | Trehalose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Trehalose-Mediated Protein Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring non-reducing disaccharide, is renowned for its exceptional ability to protect proteins and other biomolecules from a variety of environmental stresses, including desiccation, heat, and freezing. This property has made it a valuable excipient in the formulation of therapeutic proteins, extending their shelf life and maintaining their efficacy. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its stabilizing effects on protein structure, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.

Core Mechanisms of Action

The stabilizing effect of this compound on proteins is not attributed to a single phenomenon but rather a combination of synergistic mechanisms. The three primary hypotheses that have gained widespread acceptance in the scientific community are the Water Replacement Hypothesis, the Vitrification Hypothesis, and the Preferential Exclusion Hypothesis.

The Water Replacement Hypothesis

The Water Replacement Hypothesis posits that during dehydration, this compound molecules directly replace the water molecules that form the hydration shell around a protein. This hydration shell is crucial for maintaining the native conformational flexibility and stability of the protein. By forming hydrogen bonds with the polar residues on the protein surface, this compound effectively serves as a water substitute, preserving the protein's three-dimensional structure in the absence of water.[1] Fourier-transform infrared (FTIR) spectroscopy studies have provided evidence of direct hydrogen bonding between this compound and proteins in dried states, supporting this hypothesis.[2]

The Vitrification Hypothesis

Also known as the Mechanical Entrapment Hypothesis, the Vitrification Hypothesis suggests that this compound forms a highly viscous, amorphous glassy matrix upon drying.[1][2] This glassy state physically entraps the protein molecules, severely restricting their molecular mobility.[2] By preventing the large-scale conformational changes required for unfolding and aggregation, the vitrified this compound matrix provides kinetic stability to the protein. This compound is particularly effective in this regard due to its high glass transition temperature (Tg), which is higher than that of other common disaccharides like sucrose.[3] This means that a this compound-containing formulation will remain in a stable glassy state over a wider range of temperatures and moisture levels.[3]

The Preferential Exclusion Hypothesis

The Preferential Exclusion Hypothesis, also referred to as the Water Entrapment or Preferential Hydration model, proposes an indirect mechanism of stabilization in aqueous solutions. According to this theory, this compound is preferentially excluded from the immediate vicinity of the protein surface.[2][4] This exclusion is thermodynamically unfavorable as it would require the creation of a cavity in the highly structured water-trehalose network. To minimize this unfavorable interaction, the protein is encouraged to adopt its most compact, native conformation, thereby reducing its solvent-exposed surface area.[2] This effectively raises the free energy of the unfolded state relative to the native state, making unfolding a thermodynamically less favorable process.[2] Wyman linkage analysis has shown that several molecules of this compound are excluded from the protein's vicinity upon denaturation, lending support to this mechanism.[5]

Quantitative Data on Protein Stabilization by this compound

The stabilizing effect of this compound can be quantified by measuring changes in the thermal stability and aggregation kinetics of proteins. Differential Scanning Calorimetry (DSC) is a key technique used to determine the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of a stabilizer indicates enhanced thermal stability.

| Protein | This compound Concentration (M) | ΔTm (°C) | ΔG (kcal/mol) | ΔCp (kcal/mol·K) | Reference |

| Ribonuclease A (RNase A) | 2.0 | +18 | +4.8 | Decrease | [5] |

| Cutinase | Not specified | +7.2 | - | - | [6] |

| Lysozyme | 1.0 | ~+5-10 (pH dependent) | - | - | [7] |

| Myoglobin | Not specified | - | - | - |

Note: The stabilizing effect of this compound can be influenced by factors such as pH and the specific properties of the protein.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Determining Protein Thermal Stability

DSC measures the heat capacity of a sample as a function of temperature. The unfolding of a protein results in an endothermic peak, the maximum of which corresponds to the Tm.

Methodology:

-

Sample Preparation:

-

Prepare a protein stock solution (e.g., 1 mg/mL) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

-

Prepare a series of this compound solutions of varying concentrations in the same buffer.

-

Mix the protein stock solution with the this compound solutions to achieve the desired final protein and this compound concentrations.

-

Prepare a reference sample containing only the buffer and this compound at the corresponding concentration.

-

Thoroughly degas all solutions prior to analysis.

-

-

DSC Measurement:

-

Load the protein-trehalose solution into the sample cell and the corresponding this compound-buffer solution into the reference cell of the calorimeter.

-

Pressurize the cells (typically with nitrogen) to prevent boiling at elevated temperatures.

-

Set the temperature scan rate (e.g., 1°C/minute) and the desired temperature range (e.g., 20°C to 100°C).

-

Perform the scan and record the differential heat capacity (ΔCp) as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show a peak corresponding to protein unfolding.

-

The temperature at the apex of this peak is the melting temperature (Tm).

-

The area under the peak can be integrated to determine the enthalpy of unfolding (ΔH).

-

The change in heat capacity upon unfolding (ΔCp) can be determined from the change in the baseline before and after the transition.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of a protein. Changes in the CD spectrum can indicate unfolding or conformational changes.

Methodology:

-

Sample Preparation:

-

Prepare protein samples (typically 0.1-0.2 mg/mL for far-UV CD) in a CD-compatible buffer (e.g., 10 mM phosphate buffer) with and without this compound.

-

The buffer should have low absorbance in the far-UV region (190-250 nm).

-

Ensure samples are free of aggregates by centrifugation or filtration.

-

-

CD Measurement:

-

Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

-

Record the CD spectrum over the desired wavelength range (e.g., 190-260 nm).

-

Acquire a baseline spectrum of the buffer (with this compound, if applicable) and subtract it from the sample spectrum.

-

For thermal melts, the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is monitored as the temperature is increased at a controlled rate.

-

-

Data Analysis:

-

The resulting spectrum can be analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

-

Changes in the spectrum in the presence of this compound can indicate stabilization of the native secondary structure.

-

Thermal melt curves can be used to determine the Tm.

-

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a common method for monitoring the formation of amyloid-like fibrils, a type of protein aggregate. ThT fluorescence increases significantly upon binding to the β-sheet structures within these fibrils.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter.

-

Prepare protein samples at a suitable concentration (e.g., 50 µM) in a buffer that promotes aggregation (e.g., by adjusting pH or adding denaturants).

-

Prepare parallel samples containing this compound at various concentrations.

-

-

Assay Procedure:

-

Add a small volume of the ThT stock solution to each protein sample in a 96-well microplate to a final concentration of approximately 20-25 µM.

-

Incubate the plate at a temperature that induces aggregation (e.g., 37°C), often with shaking.

-

Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths around 440-450 nm and 480-490 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The lag time, elongation rate, and final fluorescence intensity of the aggregation curves can be compared between samples with and without this compound to quantify its inhibitory effect on aggregation.

-

Visualizing the Mechanisms of Action

The following diagrams, generated using the Graphviz DOT language, illustrate the proposed mechanisms of this compound-mediated protein stabilization.

References

- 1. Effects of sucrose and this compound on the preservation of the native structure of spray-dried lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the protein stabilizing effects of this compound by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02639F [pubs.rsc.org]

- 5. Why is this compound an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal and solution stability of lysozyme in the presence of sucrose, glucose, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Sweet Survival: A Technical Guide to Trehalose Biosynthesis in Bacteria and Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a non-reducing disaccharide of glucose, is a critical molecule for the survival of a vast array of bacteria and fungi, enabling them to withstand harsh environmental conditions such as desiccation, osmotic stress, and extreme temperatures. Its absence in humans makes the enzymatic machinery responsible for its synthesis an attractive target for the development of novel antimicrobial and antifungal therapeutics. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathways in bacteria and fungi, presenting comparative quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic routes and experimental workflows.

Core this compound Biosynthesis Pathways

Bacteria and fungi have evolved multiple pathways for the synthesis of this compound, reflecting its fundamental importance. While there is some overlap, the prevalence and regulation of these pathways can differ significantly between these kingdoms. The five major pathways are outlined below.

The OtsA-OtsB Pathway: The Canonical Route

The most widespread and well-characterized pathway for de novo this compound synthesis is the two-step OtsA-OtsB pathway, prevalent in both bacteria and fungi.[1][2][3]

-

Step 1: this compound-6-Phosphate Synthase (Tps1/OtsA) : This enzyme catalyzes the transfer of a glucose moiety from a nucleotide sugar donor (typically UDP-glucose) to glucose-6-phosphate, forming this compound-6-phosphate (T6P).[4]

-

Step 2: this compound-6-Phosphate Phosphatase (Tps2/OtsB) : T6P is then dephosphorylated by Tps2/OtsB to yield free this compound and inorganic phosphate.

In fungi, Tps1 and Tps2 are often part of a larger regulatory complex.[5] The intermediate, T6P, is not just a precursor but also a key signaling molecule that regulates carbon metabolism.[4]

The TreY-TreZ Pathway: A Route from Polymers

This pathway, primarily found in bacteria, utilizes α-1,4-glucans like glycogen or starch as substrates.

-

Step 1: Maltooligosylthis compound Synthase (TreY) : TreY catalyzes the intramolecular isomerization of the reducing-end glucose residue of a maltooligosaccharide, converting the α-1,4 glycosidic bond to an α,α-1,1 glycosidic bond, thus forming a this compound moiety at the terminus of the polysaccharide chain.

-

Step 2: Maltooligosylthis compound Trehalohydrolase (TreZ) : TreZ then hydrolyzes the terminal this compound disaccharide from the glucan chain.

The TreS Pathway: A Reversible Isomerization

The TreS pathway consists of a single enzyme, this compound synthase (TreS), which catalyzes the reversible isomerization of maltose to this compound. This pathway is found in some bacteria. The equilibrium of this reaction generally favors this compound formation.

The TreT Pathway: A Direct Transfer

Found in some archaea and bacteria, the TreT pathway involves a single enzyme, this compound glycosyltransferring synthase (TreT). This enzyme catalyzes the reversible synthesis of this compound from a nucleotide-diphosphate-glucose (like ADP-glucose or UDP-glucose) and glucose.

The TreP Pathway: Phosphorolytic Activity

The TreP pathway utilizes this compound phosphorylase (TreP) and is reversible. It can synthesize this compound from glucose-1-phosphate and glucose, or degrade this compound in the presence of inorganic phosphate to yield glucose-1-phosphate and glucose. Its primary role, whether synthetic or degradative, can depend on the organism and cellular conditions.

Quantitative Data on this compound Biosynthesis

The efficiency and substrate affinity of the enzymes involved in this compound biosynthesis are critical parameters for understanding their physiological roles and for designing effective inhibitors. The following tables summarize key kinetic data for enzymes from various bacterial and fungal species and intracellular this compound concentrations under different stress conditions.

Table 1: Kinetic Parameters of Key this compound Biosynthesis Enzymes

| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (U/mg) | Reference |

| This compound Synthase (TreS) | Arthrobacter chlorophenolicus | Maltose | 120.5 ± 4.5 | - | [6] |

| This compound | 343.1 ± 13.8 | - | [6] | ||

| Mycobacterium smegmatis | Maltose | 8 | - | [7] | |

| This compound | 87 | - | [7] | ||

| Metagenome-derived | Maltose | 9 ± 1.2 | 1.5 ± 0.2 (mM/min/mg) | [8] | |

| This compound | 64 ± 3.5 | 3.1 ± 0.6 (mM/min/mg) | [8] |

Table 2: Intracellular this compound Concentrations under Stress Conditions

| Organism | Stress Condition | Intracellular this compound Concentration | Reference |

| Escherichia coli | 0.6 M NaCl | 264 mM | [9] |

| Desiccation | 20.9 to 260.5 µmol/mg protein | [10] | |

| 0.1 mM IPTG induction of OtsBA | 361 mM | [11] | |

| Saccharomyces cerevisiae | Heat shock (27°C to 40°C) | Increase from 0.01 to 1 g/g of protein | [12] |

| Heat shock (30°C to 45°C) | Peak accumulation at 90 min | [13][14] | |

| Aspergillus fumigatus | Heat shock (50°C) | Significant increase | [15] |

| Oxidative stress (100 mM H2O2) | No significant increase | [15] | |

| Cryptococcus neoformans | Growth at 37°C | Higher levels than at 30°C | [16] |

Experimental Protocols

Accurate quantification of this compound and measurement of enzyme activity are crucial for studying these pathways. Below are detailed protocols for key experiments.

Quantification of this compound

This method relies on the enzymatic conversion of this compound to glucose, which is then quantified.

Principle: Trehalase hydrolyzes this compound into two glucose molecules. Glucose is then phosphorylated by hexokinase (HK) and subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the amount of glucose, and thus this compound.

Materials:

-

This compound Assay Kit (e.g., Megazyme) or individual enzymes (Trehalase, Hexokinase, G6PDH)

-

NADP+, ATP

-

Reaction buffer (e.g., Imidazole buffer)

-

Microplate reader or spectrophotometer

Protocol:

-

Sample Preparation: Extract this compound from cells by boiling in water or using a suitable extraction buffer. Centrifuge to remove cell debris.

-

Reaction Setup (Microplate format):

-

To each well, add:

-

200 µL distilled water

-

20 µL sample or standard

-

20 µL imidazole buffer

-

10 µL NADP+/ATP solution

-

2 µL HK/G6PDH enzyme mix

-

-

-

Initial Absorbance (A1): Mix and incubate for 5 minutes. Read the absorbance at 340 nm. This accounts for any endogenous glucose in the sample.

-

Trehalase Reaction: Add 2 µL of trehalase solution to each well.

-

Final Absorbance (A2): Mix and incubate for approximately 10-15 minutes, or until the reaction is complete. Read the final absorbance at 340 nm.

-

Calculation: Calculate the change in absorbance (ΔA = A2 - A1). Determine the this compound concentration from a standard curve prepared with known concentrations of this compound.

Principle: This method separates this compound from other sugars in a sample based on their interaction with a stationary phase in an HPLC column. The refractive index detector measures the change in the refractive index of the eluent as the sugar passes through, allowing for quantification.

Materials:

-

HPLC system with a refractive index detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87C)

-

Mobile phase (e.g., ultrapure water or acetonitrile/water mixture)

-

This compound standards

Protocol:

-

Sample Preparation: Prepare aqueous extracts of cells as described for the enzymatic assay. Filter the extracts through a 0.22 µm syringe filter to remove particulates.

-

HPLC Analysis:

-

Set the column temperature (e.g., 85°C for Aminex HPX-87C with water as mobile phase).

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

Inject a known volume of the sample and standards.

-

Record the chromatograms.

-

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

This compound-6-Phosphate Synthase (Tps1/OtsA) Activity Assay

Principle: The activity of Tps1 can be measured by quantifying one of the products, UDP. In this coupled-enzyme assay, the UDP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the Tps1 activity.

Materials:

-

Cell extract containing Tps1

-

Reaction buffer (e.g., HEPES buffer, pH 7.5, with MgCl2 and KCl)

-

Substrates: UDP-glucose and Glucose-6-phosphate

-

Coupling enzymes: Pyruvate kinase and Lactate dehydrogenase

-

Phosphoenolpyruvate

-

NADH

-

Spectrophotometer

Protocol:

-

Prepare Cell Extract: Lyse cells in a suitable buffer and clarify the lysate by centrifugation.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

Reaction buffer

-

Phosphoenolpyruvate

-

NADH

-

Pyruvate kinase and Lactate dehydrogenase

-

Glucose-6-phosphate

-

Cell extract

-

-

Initiate Reaction: Start the reaction by adding UDP-glucose.

-

Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate Activity: The rate of NADH oxidation (decrease in A340) is proportional to the Tps1 activity. The specific activity is typically expressed as units per milligram of protein.

Conclusion

The biosynthesis of this compound is a vital process for the survival and virulence of many bacterial and fungal species. The diversity of the biosynthetic pathways highlights the evolutionary pressure to maintain the production of this crucial protectant. A thorough understanding of these pathways, including their enzymatic kinetics and regulation, is paramount for the development of targeted antimicrobial and antifungal therapies. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this field, paving the way for novel discoveries and therapeutic innovations. The absence of these pathways in humans underscores their potential as highly specific drug targets, promising a new generation of therapeutics with minimal off-target effects.

References

- 1. Enzyme characteristics of pathogen-specific this compound-6-phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights on the evolution of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trends in bacterial this compound metabolism and significant nodes of metabolic pathway in the direction of this compound accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound-6-Phosphate: Connecting Plant Metabolism and Development [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a Recombinant this compound Synthase from Arthrobacter chlorophenolicus and its Unique Kinetics Indicating a Substrate Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Identification and Characterization of a Novel this compound Synthase Gene Derived from Saline-Alkali Soil Metagenomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Enhanced this compound Production Improves Growth of Escherichia coli under Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. This compound accumulates in Saccharomyces cerevisiae during exposure to agents that induce heat shock response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of this compound Biosynthesis in Aspergillus fumigatus Development, Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

The Sugar Shield: A Deep Dive into the Discovery and History of Trehalose in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Its remarkable ability to protect biological structures from environmental stresses, particularly desiccation, has made it a focal point in fields ranging from cryopreservation and food science to the development of therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and history of this compound in biological systems, detailing key scientific milestones, quantitative data on its prevalence and protective effects, and the experimental protocols used to elucidate its function.

A Historical Journey: The Discovery and Unraveling of this compound's Role

The story of this compound begins in the 19th century, with its initial discovery and subsequent identification in a variety of organisms. However, its profound biological significance, particularly its role in anhydrobiosis ("life without water"), would not be fully appreciated until the mid-20th century.

1.1. Early Discoveries

The first documented encounter with this compound was in 1832 by H.A.L. Wiggers, who isolated a novel sugar from an ergot of rye.[1][2][3][4] He named the substance after the source. Later, in 1859, the French chemist Marcellin Berthelot isolated the same sugar from "trehala manna," a cocoon-like substance produced by weevils, and it was he who coined the name "this compound."[1][2] For many years, this compound was considered a curiosity, a sugar primarily found in fungi and some plants.

1.2. A Sweet Surprise in the Animal Kingdom

A significant breakthrough in understanding the widespread importance of this compound came in 1956 when G. R. Wyatt and G. F. Kalf discovered that this compound, not glucose, is the major blood sugar in the hemolymph of the silkworm, Bombyx mori. This finding revolutionized insect physiology, establishing this compound as a key energy source for flight and other metabolic activities in many insect species.

1.3. The Anhydrobiosis Connection: The Work of Clegg and Crowe

The pivotal role of this compound in desiccation tolerance was largely uncovered through the pioneering work of James S. Clegg and John H. Crowe from the 1960s onwards. Their research on the brine shrimp Artemia salina and other anhydrobiotic organisms revealed a strong correlation between the accumulation of high concentrations of this compound and the ability to survive extreme water loss. This led to the formulation of the "water replacement hypothesis," which posits that this compound molecules replace the water of hydration around proteins and membranes, thereby preserving their structural and functional integrity in the dry state.

Timeline of Key Discoveries

| Year | Scientist(s) | Discovery/Contribution |

| 1832 | H.A.L. Wiggers | First discovery of a new sugar in an ergot of rye.[1][2][3][4] |

| 1859 | Marcellin Berthelot | Isolated the sugar from "trehala manna" and named it this compound.[1][2] |

| 1956 | G. R. Wyatt & G. F. Kalf | Identified this compound as the major blood sugar in insects. |

| 1960s-1980s | James S. Clegg & John H. Crowe | Elucidated the crucial role of this compound in anhydrobiosis and proposed the "water replacement hypothesis". |

| 1980s-Present | Various Researchers | Discovery of this compound biosynthesis genes (TPS and TPP) in a wide range of organisms and the role of this compound-6-phosphate as a signaling molecule in plants. |

Quantitative Insights: this compound Levels and Protective Efficacy

The protective effect of this compound is often dose-dependent, with anhydrobiotic organisms accumulating significant quantities of this sugar in response to dehydration stress. The following tables summarize key quantitative data from the literature.

Table 1: this compound Concentrations in Anhydrobiotic Organisms

| Organism | Condition | This compound Concentration (% dry weight) | Reference(s) |

| Saccharomyces cerevisiae (Yeast) | Exponential Growth | < 1% | [5] |

| Stationary Phase/Stress | > 10-15% | [5][6] | |

| Aphelenchus avenae (Nematode) | Hydrated | Low | [7] |

| Anhydrobiotic | Reduced glycogen, increased this compound | [7] | |

| Ditylenchus dipsaci (Nematode) | Anhydrobiotic | High this compound accumulation | [7] |

| Ditylenchus myceliophagus (Nematode) | Naturally Dehydrated (6 weeks) | ~16.65% | [8] |

| Richtersius coronifer (Tardigrade) | Hydrated | 0.5% | [9] |

| Dehydrated (high humidity) | 2.8% | [9] | |

| Macrobiotus islandicus (Tardigrade) | Dehydrated | ~2.9% | [10] |

| Selaginella lepidophylla (Resurrection Plant) | Desiccated | Up to 12.5% | [11] |

Note: this compound levels in tardigrades can be species-dependent and some species show little to no accumulation.[10][12][13][14]

Table 2: Quantitative Effect of this compound on Protein Stability

| Protein | Condition | Change in Melting Temp. (ΔTm) | Change in Gibbs Free Energy (ΔG) | Reference(s) |

| Ribonuclease A (RNase A) | 2 M this compound, pH 2.5 | +18 °C | +4.8 kcal/mol | [15][16] |

The data clearly indicates that the presence of high concentrations of this compound significantly enhances the thermal stability of proteins.

Unveiling the Mechanisms: Key Signaling and Metabolic Pathways

The synthesis and breakdown of this compound are tightly regulated processes, often integrated with cellular signaling networks that respond to environmental cues.

This compound Biosynthesis Pathway

The primary pathway for this compound synthesis in most organisms involves two key enzymes: this compound-6-phosphate synthase (TPS) and this compound-6-phosphate phosphatase (TPP).

References

- 1. Insulin-Like ILP2 Regulates this compound Metabolism to Tolerate Hypoxia/Hypercapnia in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantification of the Disaccharide this compound from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shodex.com [shodex.com]

- 5. d.docksci.com [d.docksci.com]

- 6. Comparison of Sucrose and this compound for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. musselmanlab.com [musselmanlab.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Insulin-Like Peptides and Cross-Talk With Other Factors in the Regulation of Insect Metabolism [frontiersin.org]

- 10. bio.kuleuven.be [bio.kuleuven.be]

- 11. biospectra.us [biospectra.us]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insulin-Like Peptide and FoxO Mediate the this compound Catabolism Enhancement during the Diapause Termination Period in th… [ouci.dntb.gov.ua]

- 16. news-medical.net [news-medical.net]

The Role of Trehalose in Cellular Stress Response and Anhydrobiosis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a naturally occurring non-reducing disaccharide, has garnered significant attention for its remarkable ability to protect biological structures from a variety of environmental stressors. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in mediating cellular stress responses and enabling anhydrobiosis—a state of suspended animation in response to extreme desiccation. We will delve into the molecular mechanisms underpinning its protective effects, including the vitrification and water displacement hypotheses. Furthermore, this guide will elucidate the signaling pathways modulated by this compound, with a particular focus on the induction of autophagy via Transcription Factor EB (TFEB) and its interplay with the SnRK1 pathway in plants. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a comprehensive resource for professionals in research and drug development.

Introduction

This compound (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is found across a wide range of organisms, from bacteria and fungi to invertebrates and plants, where it serves as a crucial protectant against abiotic stresses such as desiccation, extreme temperatures, and oxidative stress.[1][2] Its unique chemical properties, including its non-reducing nature and stable α,α-1,1-glycosidic bond, make it an exceptional osmolyte and chemical chaperone.[3] In the context of anhydrobiosis, certain organisms can accumulate this compound to as much as 20% of their dry weight, allowing them to survive near-complete dehydration.[4] The mechanisms behind this profound protective capacity are of immense interest for applications in cryopreservation, protein stabilization, and the development of therapeutics for diseases associated with protein aggregation and cellular stress.[3][5]

Mechanisms of this compound-Mediated Protection

The protective effects of this compound are largely attributed to two primary, non-mutually exclusive hypotheses: the vitrification hypothesis and the water displacement hypothesis.

The Vitrification Hypothesis

The vitrification hypothesis posits that as water is removed from a cell during desiccation or freezing, the concentration of this compound increases, leading to the formation of a glassy, amorphous matrix.[6][7] This vitrified state is characterized by extremely high viscosity, which severely restricts molecular mobility.[8] This mechanical entrapment protects cellular components from denaturation and aggregation by preventing deleterious interactions.[9] The high glass transition temperature (Tg) of this compound, which is significantly higher than other disaccharides like sucrose, makes it a particularly effective vitrifying agent.[10][11]

The Water Displacement Hypothesis

The water displacement hypothesis suggests that this compound molecules directly interact with the surface of biomolecules, such as proteins and lipids, replacing the water molecules that form their hydration shell.[9] By forming hydrogen bonds with polar residues on proteins and the headgroups of phospholipids, this compound maintains the native conformation of these molecules in the absence of water, thus preventing denaturation and fusion of membranes.[9]

Quantitative Data on this compound-Mediated Stress Protection

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound in protecting cells and biomolecules from stress.

Table 1: Effect of this compound on Protein Stability

| Protein | This compound Concentration | Change in Melting Temperature (Tm) | Change in Gibbs Free Energy (ΔG) | Reference |

| RNase A | 2 M | +18°C | +4.8 kcal/mol | [3][5] |

| Lysozyme | 1.5 M | Increased stability | - | [3] |

| Myoglobin | Varied | Increased stability | - | [8] |

Table 2: Effect of this compound on Cell Viability and Oxidative Stress

| Cell Type | Stressor | This compound Concentration | Outcome | Reference |

| Aged Rat Kidney | Aging | 2% in drinking water | Restored NFE2L2 protein levels, reversed increase in catalase activity | [12] |

| Cherry Tomato | Postharvest Ripening | 0.5% (w/v) | Reduced rot from 44.5% to 18.5%, increased SOD and APX activity | [13] |

| Rice Seedlings | Copper Stress | 10 mM | Increased SOD activity by 28% | [14] |

| Diabetic Rats | Streptozotocin-induced diabetes | 45 mg/kg/day (injection) | Increased serum total antioxidant capacity and thiol groups | [15] |

Table 3: this compound Levels in Anhydrobiotic Organisms

| Organism | Condition | This compound Content (% dry weight) | Reference |

| Tardigrade (certain species) | Dehydrated | < 3% | [4] |

| Crustaceans (Triops) | Dried cysts | < 0.5% | [7] |

This compound in Cellular Signaling

Beyond its direct protective roles, this compound and its metabolic intermediate, this compound-6-phosphate (T6P), act as important signaling molecules that regulate cellular responses to stress.

Induction of Autophagy via TFEB Activation

This compound is a potent, mTOR-independent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates.[16][17] The mechanism of autophagy induction by this compound involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1]

The proposed signaling pathway is as follows:

-

This compound is taken up by the cell through endocytosis and accumulates in lysosomes.

-

This accumulation leads to a mild lysosomal stress, characterized by a modest increase in lysosomal pH.[18]

-

The change in lysosomal pH perturbs the activity of the mTORC1 complex on the lysosomal surface.[18]

-

Inhibition of mTORC1 relieves its inhibitory phosphorylation of TFEB.

-

Dephosphorylated TFEB translocates to the nucleus, where it binds to the promoter of target genes involved in autophagy and lysosomal function, leading to their increased expression.[1]

Another proposed mechanism involves the activation of the calcium-dependent phosphatase calcineurin (PPP3), which can also dephosphorylate and activate TFEB.[1] This is thought to be triggered by a transient lysosomal membrane permeabilization induced by this compound, leading to calcium leakage into the cytoplasm.[1]

Interaction with SnRK1 Signaling in Plants

In plants, this compound metabolism, particularly the levels of this compound-6-phosphate (T6P), is intricately linked to the Sucrose non-fermenting-1-related protein kinase 1 (SnRK1) signaling pathway.[6][19] This pathway is a central regulator of energy homeostasis and stress responses in plants.[6]

-

T6P as a Sucrose Signal: T6P levels are correlated with sucrose availability. High T6P levels signal a high energy status.

-

SnRK1 as an Energy Deprivation Sensor: SnRK1 is activated under low energy conditions (e.g., darkness, starvation) and promotes catabolic processes while inhibiting anabolic pathways to conserve energy.[6]

-

T6P Inhibits SnRK1: T6P has been shown to inhibit the activity of SnRK1.[6] This creates a signaling hub where high sucrose levels lead to high T6P, which in turn inhibits SnRK1, thereby promoting growth and biosynthetic processes. Conversely, under stress conditions where sucrose is limited, T6P levels fall, SnRK1 becomes active, and the plant shifts to a survival mode.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound.

Quantification of this compound

A common method for quantifying this compound from biological samples is a coupled enzymatic assay.[20][21]

Protocol: Enzymatic this compound Assay

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer and clarify the lysate by centrifugation.

-

Reaction Setup: In a microplate well, combine the sample extract with a reaction mixture containing trehalase.

-

Incubation: Incubate the reaction at 37°C to allow trehalase to hydrolyze this compound into two glucose molecules.

-

Glucose Quantification: Add a glucose oxidase/peroxidase reagent containing a chromogen.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 505 nm) and calculate the this compound concentration based on a standard curve prepared with known concentrations of this compound.

Note: For more sensitive detection, especially for low this compound concentrations, LC-MS/MS is the recommended method.[20][21]

Assessment of Autophagy Induction

Autophagy induction by this compound can be monitored by observing the formation of autophagosomes and the processing of autophagy-related proteins.

Protocol: Western Blot for LC3 Conversion

-

Cell Treatment: Culture cells with and without this compound for the desired time points.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against LC3. LC3-I is the cytosolic form, while LC3-II is the lipidated form that is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the LC3-II/LC3-I ratio.

Gene Expression Analysis by qRT-PCR

The effect of this compound on the expression of stress-responsive or autophagy-related genes can be quantified using quantitative reverse transcription PCR (qRT-PCR).[11][22]

Protocol: qRT-PCR for Gene Expression Analysis

-

RNA Extraction: Treat cells or organisms with this compound and extract total RNA using a suitable kit or the TRIzol method.

-

RNA Quality Control: Assess the purity and integrity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform the quantitative PCR using a qPCR instrument, SYBR Green or a probe-based detection method, and primers specific for the target genes and a reference gene (e.g., GAPDH, actin, or 18S rRNA).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound is a remarkably versatile molecule that plays a critical role in cellular protection against a wide array of environmental stresses. Its ability to form a protective glassy matrix and to replace water in the hydration shells of biomolecules provides a robust defense against desiccation and extreme temperatures. Moreover, its function as a signaling molecule, particularly in the induction of autophagy and the regulation of energy metabolism, highlights its intricate involvement in maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the protective properties of this compound for therapeutic and biotechnological applications. A deeper understanding of the molecular mechanisms and signaling pathways governed by this compound will undoubtedly pave the way for novel strategies to combat diseases associated with cellular stress and protein misfolding.

References

- 1. This compound induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Why is this compound an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound-6-phosphate and SnRK1 kinases in plant development and signaling: the emerging picture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and vitreous states: desiccation tolerance of dormant stages of the crustaceans Triops and Daphnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Sucrose and this compound for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of this compound on NFE2L2, catalase, and superoxide dismutase in the kidney of aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant Effects of this compound in an Experimental Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Autophagy induction by this compound: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of the Disaccharide this compound from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

The Core of Resilience: A Technical Guide to the Chemical Structure and Unique Properties of Trehalose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a naturally occurring disaccharide, stands apart from other sugars due to its remarkable ability to protect biological structures from extreme environmental stress. Composed of two α-glucose units linked by a unique α,α-1,1-glycosidic bond, its chemical architecture imparts exceptional stability and a non-reducing nature. This guide delves into the core chemical and physical properties of this compound, providing a comprehensive overview of its role in anhydrobiosis, protein and membrane stabilization, and its favorable metabolic profile. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the mechanisms and methodologies central to this compound research.

The Chemical Architecture of this compound

This compound (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is a disaccharide formed from two α-glucose molecules.[1][2][3] The defining feature of this compound is its α,α-1,1-glycosidic bond, which links the anomeric carbons of both glucose units.[2][3] This symmetrical linkage is responsible for many of its unique characteristics.

-

Non-Reducing Sugar: Because both anomeric carbons are involved in the glycosidic bond, this compound lacks a free aldehyde or ketone group.[1][4] This renders it a non-reducing sugar, preventing it from participating in Maillard reactions with amino acids in proteins, a common cause of degradation in other sugars.[1][4]

-

Exceptional Stability: The 1,1-glycosidic bond is highly resistant to acid hydrolysis, making this compound remarkably stable across a wide range of pH values and high temperatures.[1][3]

-

Stereoisomers: While α,α-trehalose is the naturally occurring and most stable isomer, two other stereoisomers, α,β-trehalose (neothis compound) and β,β-trehalose (isothis compound), can be synthesized.[1]

Unique Properties and Their Mechanisms

This compound's structure underpins its profound bioprotective capabilities. Three key properties are of particular interest to researchers: its role in anhydrobiosis, its function as a stabilizer of proteins and membranes, and its low glycemic index.

Anhydrobiosis: Life Without Water

Anhydrobiosis is the ability of an organism to withstand prolonged periods of desiccation.[2] this compound is a key player in this process for many organisms, including tardigrades, yeast, and certain plants.[2] The protective mechanism is multifactorial, involving several interconnected theories:

-

Vitrification Theory: During dehydration, this compound forms a highly viscous, non-crystalline glassy matrix. This "vitrified" state immobilizes and protects cellular components from mechanical damage and fusion as water is removed. The high glass transition temperature (Tg) of this compound is crucial for the stability of this glassy state.

-

Water Replacement Hypothesis: As water molecules are lost from the surface of proteins and membranes, this compound's hydroxyl groups are thought to form hydrogen bonds with the polar residues of these biomolecules. In essence, this compound acts as a surrogate for water, maintaining the native conformation of proteins and the structural integrity of membranes.

-

Preferential Hydration/Exclusion: In aqueous solutions, this compound is preferentially excluded from the surface of proteins. This thermodynamic effect favors a more compact, folded protein state, thus providing stability.

Protein and Membrane Stabilization

This compound is an exceptionally effective excipient for stabilizing proteins and lipid-based formulations, both in solution and in the lyophilized state.

-

Protein Stabilization: this compound significantly increases the thermal stability of proteins. For instance, a 2 M this compound solution can increase the melting temperature (Tm) of Ribonuclease A by as much as 18°C.[5][6] This stabilization is attributed to the mechanisms described above, particularly the preferential exclusion of this compound from the protein surface, which raises the energetic barrier for unfolding.

-

Membrane Stabilization: During stress conditions like dehydration or freezing, cell membranes are prone to fusion and phase transitions that compromise their integrity. This compound preserves membrane fluidity and prevents leakage by interacting with the polar head groups of phospholipids, effectively replacing water and preventing lipid packing.

Low Glycemic Index and Metabolic Profile

Unlike many common sugars, this compound has a low glycemic index (GI), typically reported to be around 38, which is significantly lower than that of glucose (100) or sucrose (~65).[1]

-

Slow Digestion: In humans, this compound is hydrolyzed into two glucose molecules by the enzyme trehalase, which is located in the brush border of the small intestine.[7] The activity of this enzyme is relatively low compared to sucrase, leading to a slower, more sustained release of glucose into the bloodstream.[7]

-

Reduced Insulin Response: The gradual rise in blood glucose following this compound ingestion results in a significantly lower insulinemic response compared to glucose.[8] This metabolic profile makes this compound a subject of interest for applications in functional foods and for managing glycemic control.

Quantitative Data Summary

The following tables summarize key quantitative data related to the unique properties of this compound.

Table 1: Physical Properties of this compound and Sucrose

| Property | This compound | Sucrose | Reference(s) |

| Glass Transition Temp. (Tg, anhydrous) | ~115 °C | ~62 °C | [9] |

| Solubility in Water ( g/100g H₂O at 20°C) | 68.9 | 203.9 | [10] |

| Glycemic Index (GI) | ~38 | ~65 | [1][8] |

Table 2: Effect of this compound on Protein Thermal Stability (Lysozyme)

| Condition | Denaturation Temp. (Tden) | Reference(s) |

| Lysozyme in water | Varies with conditions | [11][12] |

| Lysozyme + this compound (low water content) | Significant Increase | [11][12] |

| Lysozyme + Sucrose (low water content) | Higher Tden than this compound | [11][12] |

Note: While this compound is an excellent stabilizer, some studies show sucrose can exhibit a greater increase in protein denaturation temperature at very low water contents.[11][12]

Signaling Pathways: The Role of this compound-6-Phosphate

In plants and some other organisms, the metabolic intermediate in this compound synthesis, this compound-6-phosphate (T6P), acts as a crucial signaling molecule. It functions as a sensor of sucrose availability and plays a central role in regulating carbohydrate metabolism, growth, and development. The T6P signaling pathway provides a sophisticated mechanism for coordinating carbon resource allocation with developmental processes.

// Nodes for substrates and products "UDP-Glucose" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Glucose-6-Phosphate" [fillcolor="#FFFFFF", fontcolor="#202124"]; "this compound-6-Phosphate" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sucrose" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for enzymes and regulatory proteins "TPS" [label="this compound-6-P Synthase (TPS)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; "TPP" [label="this compound-6-P Phosphatase (TPP)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; "SnRK1" [label="SnRK1 Kinase", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for cellular processes "Growth_Development" [label="Growth &\nDevelopment", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Metabolism" [label="Anabolic\nMetabolism", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Pathway flow "UDP-Glucose" -> "TPS"; "Glucose-6-Phosphate" -> "TPS"; "TPS" -> "this compound-6-Phosphate"; "this compound-6-Phosphate" -> "TPP"; "TPP" -> "this compound";

// Regulatory interactions "Sucrose" -> "this compound-6-Phosphate" [label="Promotes\nsynthesis", style=dashed, color="#4285F4"]; "this compound-6-Phosphate" -> "SnRK1" [label="Inhibits", arrowhead=tee, color="#EA4335"]; "SnRK1" -> "Growth_Development" [label="Inhibits", arrowhead=tee, color="#EA4335"]; "SnRK1" -> "Metabolism" [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "this compound-6-Phosphate (T6P) Signaling Pathway."

Experimental Protocols

Protocol: Assessing Protein Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology for comparing the stabilizing effects of this compound and sucrose on a model protein like lysozyme.

Objective: To determine the denaturation temperature (Tden) of a protein in the presence of different disaccharides.

Materials:

-

Model protein (e.g., Lysozyme)

-

This compound dihydrate

-

Sucrose

-

Milli-Q water or appropriate buffer

-

Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

Procedure:

-

Sample Preparation: a. Prepare stock solutions of this compound and sucrose in Milli-Q water (e.g., 50% w/w). b. Dissolve the protein in Milli-Q water to create a stock solution (e.g., 100 mg/mL). c. Prepare the final samples by mixing the protein, sugar, and water solutions to achieve desired sugar-to-protein weight ratios (e.g., 1:1, 2:1) and final water content. A control sample with only protein and water should also be prepared. d. Accurately weigh 5-10 mg of each sample into hermetic aluminum DSC pans and seal them.

-

DSC Measurement: a. Place the sealed sample pan and a reference pan (empty sealed pan) into the DSC instrument. b. Equilibrate the system at a starting temperature (e.g., 25°C). c. Cool the sample at a controlled rate (e.g., 30°C/min) to a low temperature (e.g., -130°C) to observe any glass transition. d. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected denaturation (e.g., 100°C). e. Record the heat flow as a function of temperature.

-

Data Analysis: a. The protein denaturation event will appear as an endothermic peak on the heating thermogram. b. The denaturation temperature (Tden) is determined as the temperature at the peak of this endotherm. c. Compare the Tden values of the protein in the presence of this compound, sucrose, and the control to quantify the stabilizing effect of each sugar.

// Define nodes A [label="Prepare Protein, this compound,\n& Sucrose Stock Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mix Samples to Desired\nSugar:Protein Ratios", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Load & Seal Samples\nin DSC Pans", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Perform DSC Scan\n(Cooling & Heating Cycle)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Analyze Thermogram:\nIdentify Endothermic Peak", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Determine Denaturation\nTemperature (Tden)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Compare Tden Values\n(Control vs. Sugars)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=document];

// Define edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Workflow for DSC Analysis of Protein Stability."

Protocol: Liposome Leakage Assay for Membrane Stabilization

This protocol uses a fluorescence dequenching method to assess the ability of this compound to protect lipid membranes from stress-induced leakage.

Objective: To measure the leakage of encapsulated fluorescent dye from liposomes after a stress event (e.g., freeze-thaw cycle) in the presence and absence of this compound.

Materials:

-

Lipids (e.g., POPC, DOPC) in chloroform

-

Fluorescent dye/quencher pair: ANTS (8-Aminonaphthalene-1,3,6-Trisulfonic Acid) and DPX (p-Xylene-Bis-Pyridinium Bromide)

-

This compound

-

Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Procedure:

-

Liposome Preparation: a. Create a thin lipid film by evaporating chloroform from a lipid solution under a stream of nitrogen. b. Hydrate the lipid film with a buffer solution containing ANTS (e.g., 12.5 mM) and DPX (e.g., 45 mM) to form multilamellar vesicles. At this concentration, ANTS fluorescence is quenched by DPX. c. Subject the vesicle suspension to several freeze-thaw cycles to increase encapsulation efficiency. d. Extrude the suspension through a 100 nm polycarbonate membrane 11-21 times to produce large unilamellar vesicles (LUVs). e. Separate the ANTS/DPX-loaded liposomes from the unencapsulated dye/quencher using a size-exclusion column.

-

Leakage Assay: a. Divide the liposome suspension into aliquots. Add this compound to the experimental samples to a final desired concentration (e.g., 100 mM). A control sample should contain only buffer. b. Subject the samples to a stress condition (e.g., one cycle of freezing in liquid nitrogen and thawing at room temperature). c. Dilute the samples in buffer in a cuvette or 96-well plate for fluorescence measurement. d. Measure the fluorescence of ANTS (Excitation: ~355 nm, Emission: ~520 nm). e. To determine 100% leakage, add a detergent (e.g., 1% Triton X-100) to a control sample to completely disrupt the liposomes, and measure the maximum fluorescence (Fmax).

-

Data Analysis: a. Calculate the percentage of leakage for each sample using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence of the sample at time t, F0 is the initial fluorescence of intact liposomes, and Fmax is the maximum fluorescence after detergent lysis. b. Compare the % leakage between the this compound-protected samples and the controls.

// Define nodes A [label="Prepare ANTS/DPX-loaded\nLiposomes via Extrusion", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Purify Liposomes via\nSize-Exclusion Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Aliquot Liposomes:\n+ this compound (Test)\n+ Buffer (Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Apply Stress\n(e.g., Freeze-Thaw Cycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Measure Fluorescence (Ft)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Lyse with Detergent &\nMeasure Max Fluorescence (Fmax)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Calculate % Leakage and\nCompare Test vs. Control", fillcolor="#34A853", fontcolor="#FFFFFF", shape=document];

// Define edges A -> B; B -> C; C -> D; D -> E; E -> G; F -> G; } caption: "Workflow for Liposome Leakage Assay."

Conclusion

The unique α,α-1,1-glycosidic linkage of this compound confers a suite of physicochemical properties that make it a powerful bioprotectant. Its role in stabilizing proteins and membranes through vitrification and water replacement is fundamental to its function in anhydrobiosis and its application in the pharmaceutical and biotechnology industries. Furthermore, its slow metabolism and low glycemic index present opportunities for its use in developing novel food products and nutraceuticals. A thorough understanding of its structure-function relationships, supported by robust quantitative analysis and standardized experimental protocols, is essential for harnessing the full potential of this remarkable sugar.

References

- 1. This compound - Intelligent Sugars [intelligentsugar.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. T6P signalling [plant-biochemistry.hhu.de]

- 5. Why is this compound an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reduced glycaemic and insulinaemic responses following this compound and isomaltulose ingestion: implications for postprandial substrate use in impaired glucose-tolerant subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. Glycemic, insulinemic and incretin responses after oral this compound ingestion in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. didatticagelato.it [didatticagelato.it]

- 10. Structural Comparison between Sucrose and this compound in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Sucrose and this compound for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Trehalose Metabolism and Its Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a non-reducing disaccharide composed of two glucose units, is a vital molecule in a vast array of organisms, ranging from bacteria to invertebrates and plants. It serves not only as a crucial energy source but also as a potent protectant against a variety of environmental stresses, including desiccation, heat, cold, and osmotic stress. In recent years, the intermediate of its primary biosynthetic pathway, this compound-6-phosphate (T6P), has emerged as a critical signaling molecule, particularly in plants, where it orchestrates growth and development in response to carbon availability. In pathogenic fungi and insects, this compound metabolism is intricately linked to virulence and survival, making it a promising target for the development of novel antimicrobial agents and pesticides. While absent in mammals, the enzymatic machinery to degrade this compound is present, and its interaction with the gut microbiome is an area of growing interest. This technical guide provides a comprehensive overview of this compound metabolism and its complex regulatory networks across different organisms. It includes a detailed summary of quantitative data, step-by-step experimental protocols for key enzymatic assays, and visual representations of the core signaling pathways to facilitate a deeper understanding of this multifaceted metabolic system.

Core Pathways of this compound Metabolism

This compound metabolism primarily revolves around its synthesis and degradation, which are tightly regulated to meet the physiological demands of the organism.

This compound Biosynthesis

While several pathways for this compound biosynthesis exist in nature, the most conserved and widespread is a two-step process involving this compound-6-Phosphate Synthase (TPS) and this compound-6-Phosphate Phosphatase (TPP).[1]

-

Step 1: Synthesis of this compound-6-Phosphate (T6P) : TPS (EC 2.4.1.15) catalyzes the transfer of a glucose moiety from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming this compound-6-phosphate (T6P) and UDP.

-

Step 2: Dephosphorylation of T6P : TPP (EC 3.1.3.12) subsequently dephosphorylates T6P to yield this compound and inorganic phosphate (Pi).

In some bacteria, alternative pathways exist, such as the TreY-TreZ pathway which converts maltooligosaccharides to this compound.[2]

This compound Degradation

The breakdown of this compound into two molecules of glucose is catalyzed by the enzyme trehalase (EC 3.2.1.28). This process allows for the rapid mobilization of glucose for energy or other metabolic needs. Organisms can possess multiple forms of trehalase, which can be localized in different cellular compartments and exhibit distinct regulatory properties.

Quantitative Analysis of this compound Metabolism

The efficiency and regulation of this compound metabolism are reflected in the kinetic properties of its key enzymes and the intracellular concentrations of its metabolites.

Enzyme Kinetics

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the substrate affinity and catalytic efficiency of the enzymes involved in this compound metabolism.

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| Trehalase | Saccharomyces cerevisiae (Acid) | This compound | ~4.7 mM | - | [3] |

| Saccharomyces cerevisiae (Neutral) | This compound | 5.7 mM | - | [3] | |

| Neurospora crassa | This compound | 0.52 mM | - | [4] | |

| Thermomyces lanuginosus | This compound | 0.57 mM | - | [4] | |

| Enterobacter cloacae | This compound | 1.47 (±0.05) mM | 0.2 (±0.002) mM·min-1 | [5] | |

| This compound-6-Phosphate Synthase (TPS) | Saccharomyces cerevisiae | UDP-glucose | - | - | [6] |

| Saccharomyces cerevisiae | Glucose-6-Phosphate | - | - | [6] | |

| This compound-6-Phosphate Phosphatase (TPP) | Acinetobacter baumannii | This compound-6-Phosphate | - | - | [7] |

| Corynebacterium diphtheriae | This compound-6-Phosphate | - | - | [7] | |

| Pseudomonas stutzeri | This compound-6-Phosphate | - | - | [7] |

Intracellular Metabolite Concentrations

The intracellular levels of this compound and T6P fluctuate significantly in response to environmental cues and developmental stages.

| Organism | Condition | This compound Concentration | Reference |

| Saccharomyces cerevisiae | Mid-exponential phase | Low | [8] |

| Saturated culture | Up to 15% of dry cell mass | [8] | |

| Desiccation stress (with this compound import) | Increased | [8] | |

| Osmotic stress | Increased | [9][10] | |

| Heat stress | Increased | [11] | |

| Ethanol stress | Increased | [12] | |

| Escherichia coli | Osmotic stress (0.6 M NaCl) | 264 mM | [13] |

| Desiccation stress | 20.9 to 260.5 μmol/mg of protein | [4] | |

| Cold shock (16°C) | Up to 8-fold increase | [14] | |

| Insects | Cold stress (Telenomus remus) | Increased | [11] |

| Diapause (Chilo suppressalis) | Variable | [15] |

Regulation of this compound Metabolism Across Organisms

The synthesis and degradation of this compound are under stringent control, often integrated with other major metabolic and signaling pathways.

Bacteria